molecular formula C19H13BrClN5O B2581405 5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891118-74-4

5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No. B2581405
CAS RN: 891118-74-4
M. Wt: 442.7
InChI Key: CORNFXJNFWTQSQ-UHFFFAOYSA-N
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Description

The compound “5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group attached to a triazolopyridazine ring, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as ring members .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyridazine ring, for example, contains two carbon and three nitrogen atoms .

Scientific Research Applications

Synthesis and Antiproliferative Activity

Compounds similar to the specified chemical have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For instance, a study on the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives explored their ability to inhibit the proliferation of endothelial and tumor cells, though the specific compound mentioned did not retain the antithrombin and fibrinogen receptor antagonistic activities inherent to related compounds (Ilić et al., 2011).

Structural Analysis and DFT Calculations

Another area of research focuses on the structural analysis and density functional theory (DFT) calculations of pyridazine analogs, which are important for understanding the physical and chemical properties of these molecules. For example, a study on 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine provided detailed structural elucidation, including X-ray diffraction and DFT calculations to explore molecular stability and reactivity (Sallam et al., 2021).

Antimicrobial and Antifungal Activities

Compounds within this class have also been synthesized and evaluated for their antimicrobial and antifungal properties. A study involving the synthesis of N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives showed these compounds possess varying degrees of antibacterial and antifungal activities, highlighting their potential as novel therapeutic agents (Patel & Patel, 2015).

Anti-diabetic Drug Discovery

Research on triazolo-pyridazine-6-yl-substituted piperazines has revealed their potential as effective anti-diabetic drugs, specifically through the inhibition of dipeptidyl peptidase-4 (DPP-4) and insulinotropic activities. This research underscores the therapeutic potential of heterocyclic compounds in the management of diabetes (Bindu et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Triazole derivatives have been found to show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound and its derivatives. Given the wide range of activities associated with triazole derivatives , this compound could potentially be developed into a novel therapeutic agent.

properties

IUPAC Name

5-bromo-2-chloro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClN5O/c1-11-23-24-18-8-7-17(25-26(11)18)12-3-2-4-14(9-12)22-19(27)15-10-13(20)5-6-16(15)21/h2-10H,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORNFXJNFWTQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

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